Human FPR2 Agonism Potency: Picomolar Activity vs. FPR1 Selectivity Window
The (3S,2'S)-enantiomer (CAS 1909294-61-6) demonstrates potent agonism at human formyl peptide receptor 2 (FPR2/ALX) with an EC50 of 0.160 nM in HEK 293 cells co-expressing Gα15, measured via FLIPR calcium flux assay [1]. This represents a >5,000-fold selectivity window over human FPR1, where the EC50 is 820 nM [1]. Additionally, the compound shows minimal inhibition of recombinant human CYP3A4 (IC50 > 20,000 nM), indicating a low likelihood of CYP-mediated drug-drug interaction liability [1]. No equivalent FPR2 potency data are available for the racemic mixture (CAS 1465677-27-3) or the 3-pyrrolidine positional isomer (CAS 1488940-21-1), making the chiral compound the only FPR2 agonist with validated sub-nanomolar activity in this scaffold series.
| Evidence Dimension | FPR2 agonist potency (human receptor, HEK 293 calcium flux assay) |
|---|---|
| Target Compound Data | EC50: 0.160 nM (human FPR2); EC50: 820 nM (human FPR1); CYP3A4 IC50 > 20,000 nM |
| Comparator Or Baseline | Within-compound selectivity: FPR1 EC50 = 820 nM (5,125-fold less potent); CYP3A4 IC50 > 20,000 nM (>125,000-fold less potent). Racemic mixture and 3-pyrrolidine isomer: no FPR2 data available. |
| Quantified Difference | FPR2/FPR1 selectivity ratio = 5,125-fold; FPR2/CYP3A4 selectivity ratio > 125,000-fold. Comparators lack any reported FPR2 activity. |
| Conditions | Agonist activity measured in HEK 293 cells co-expressing human FPR2 or FPR1 with Gα15; CYP3A4 inhibition measured on recombinant human enzyme; data curated by ChEMBL from Kyorin Pharmaceutical [1]. |
Why This Matters
For inflammation resolution and GPCR signaling research, picomolar FPR2 potency with >5,000-fold FPR1 selectivity eliminates ambiguity in target deconvolution experiments, a capability that racemic or isomeric alternatives cannot provide.
- [1] BindingDB. BDBM50559835 (CHEMBL4762030). Affinity Data: EC50 0.160 nM at human FPR2; EC50 820 nM at human FPR1; IC50 > 20,000 nM at human CYP3A4. Curated by ChEMBL (Kyorin Pharmaceutical source). View Source
